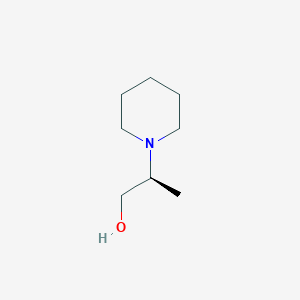![molecular formula C27H33N3O7 B8531883 tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate](/img/structure/B8531883.png)
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate: is a complex organic compound that features a combination of chromene, morpholine, and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrrole ring and the attachment of the tert-butyl ester group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The chromene moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the chromene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, morpholines, and pyrroles, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other chemical products .
作用機序
The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
類似化合物との比較
- tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate
- tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate
- tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate
Uniqueness: The uniqueness of this compound lies in its combination of chromene, morpholine, and pyrrole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C27H33N3O7 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4,6,15-17,21H,5,7-14H2,1-3H3 |
InChIキー |
BVKUYMRKCMOPHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CCC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


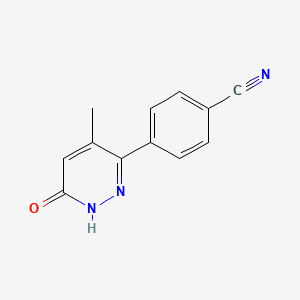
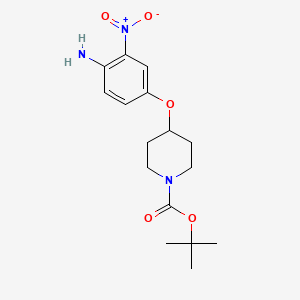

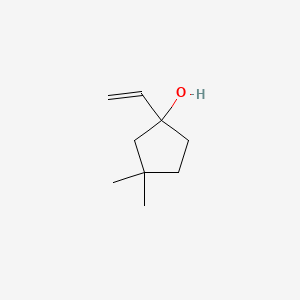
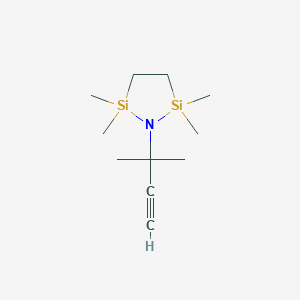
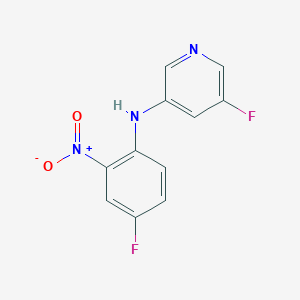
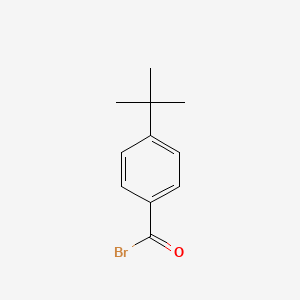

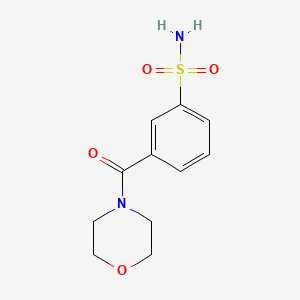
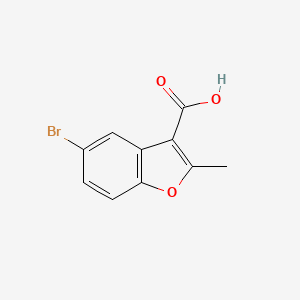
![4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8531903.png)
![1-[5-(3,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone](/img/structure/B8531909.png)
![8-carboxy-9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B8531910.png)
